molecular formula C7H15NO4 B15197411 N-Methyl-L-deoxymannojirimycin CAS No. 117821-08-6

N-Methyl-L-deoxymannojirimycin

Cat. No.: B15197411
CAS No.: 117821-08-6
M. Wt: 177.20 g/mol
InChI Key: AAKDPDFZMNYDLR-AXMZGBSTSA-N
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Description

N-Methyl-L-deoxymannojirimycin is a derivative of deoxymannojirimycin, which belongs to the class of iminosugars. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of viral infections and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-deoxymannojirimycin typically involves the reduction of nojirimycin followed by methylation. One common method starts with the reduction of 2,3-O-isopropylidene-L-gulono-γ-lactone to produce 1,5-dideoxy-1,5-imino-D-mannitol. This intermediate is then methylated to yield this compound .

Industrial Production Methods

Industrial production of this compound often leverages microbial fermentation. Specific strains of Bacillus and Streptomyces are used to produce the compound in large quantities. The fermentation process is optimized to maximize yield and purity, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-deoxymannojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve alkyl halides under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield various hydroxylated derivatives, while reduction typically produces deoxymannojirimycin derivatives .

Mechanism of Action

N-Methyl-L-deoxymannojirimycin exerts its effects by inhibiting glycosidases, specifically alpha-mannosidase. This inhibition interferes with the processing of glycoproteins, which is crucial for viral replication and the proper functioning of cellular processes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-L-deoxymannojirimycin is unique due to its specific inhibition of alpha-mannosidase, making it particularly effective in disrupting glycoprotein processing. This specificity distinguishes it from other glycosidase inhibitors, which may have broader or different enzyme targets .

Properties

CAS No.

117821-08-6

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

(2S,3S,4S,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol

InChI

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m0/s1

InChI Key

AAKDPDFZMNYDLR-AXMZGBSTSA-N

Isomeric SMILES

CN1C[C@@H]([C@@H]([C@H]([C@@H]1CO)O)O)O

Canonical SMILES

CN1CC(C(C(C1CO)O)O)O

Origin of Product

United States

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